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An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

Executive Summary

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a
widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the
inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood
glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant
cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering
effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-
target," effects of canagliflozin. This technical guide provides a comprehensive overview of the
key off-target mechanisms of canagliflozin identified in cellular models, presenting quantitative
data, detailed experimental protocols, and visual diagrams of the implicated signaling
pathways. The primary off-target effects discussed include the inhibition of mitochondrial
complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of
mitochondrial glutamate dehydrogenase (GDH)[6][7].

Inhibition of Mitochondrial Respiratory Chain
Complex |

A primary off-target effect of canagliflozin is the direct inhibition of mitochondrial complex I, a
key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its
SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell
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lines[11][12]. Inhibition of complex | disrupts oxidative phosphorylation, leading to decreased
ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This
metabolic shift is a critical upstream event for several other off-target effects. Notably, this
inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and
empagliflozin do not inhibit complex | to the same extent at clinically relevant concentrations[6]
[10][11].

Quantitative Data: Inhibition of Mitochondrial
Respiration

Canagliflozin
Cellular Model . Observed Effect Reference
Concentration

Dose-dependent

PC3 (Prostate reduction in oxygen
5 uM _ [11]
Cancer) consumption through
complex-I
Increased
PC3 (Prostate extracellular
30 uM o [11][12]
Cancer) acidification rate
(ECAR)

Activation of AMPK,
HEK-293 Cells > 1 pumol/l downstream of [13]

complex | inhibition

Inhibition of
RPTEC/TERT1 o _ _
, Clinically relevant mitochondrial electron
(Renal Proximal _ _ [7]
concentrations transport chain
Tubule)
complex |

Experimental Protocol: Mitochondrial Respiration Assay
(Seahorse XFe96)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess
mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].
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o Cell Seeding: Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an
optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

» Drug Treatment: Treat the cells with various concentrations of canagliflozin or vehicle
control for a specified duration (e.g., 3-24 hours) before the assay.

o Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF
Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate
at 37°C in a non-CO:z incubator.

» Cartridge Hydration & Loading: Hydrate the sensor cartridge overnight in XF Calibrant at
37°C in a non-CO: incubator. Load the injection ports of the sensor cartridge with
mitochondrial stress test compounds:

o Port A: Oligomycin (e.g., 1.0 uM), an ATP synthase inhibitor.
o Port B: FCCP (e.g., 1.0 uM), a protonophore that uncouples the ETC.
o Port C: Rotenone/Antimycin A (e.g., 0.5 uM), inhibitors of complex | and Ill, respectively.

o Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XFe96
Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

o Data Acquisition: The instrument measures OCR at baseline and after the sequential
injection of the inhibitors. The data are used to calculate key parameters of mitochondrial
function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory
capacity[16].

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial complex | by canagliflozin leads to a decrease in cellular ATP
levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a
potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy
homeostasis[6][9][17][18]. Canagliflozin-induced AMPK activation is observed at clinically
relevant concentrations and is dependent on the presence of AMP/ADP-sensitive y-subunits,
confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK
phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off
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anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy
balance[9].

Signaling Pathway: Canagliflozin-iInduced AMPK
Activation
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Caption: Canagliflozin inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

Quantitative Data: AMPK Activation and Downstream
Effects

Canagliflozin
Cellular Model . Observed Effect Reference
Concentration

Increased
HEK-293 Cells > 1 umol/l phosphorylation of [13]
AMPK and ACC

Inhibition of lipid
Mouse Hepatocytes 10 uM synthesis (absent in [6]
AMPK knockout cells)

. _ Increased activating
PC3 & H460 (Cancer Clinically achievable

) phosphorylation of [8][12]
Cells) concentrations

AMPK

No significant effect
50 uM on AMPK [19]
phosphorylation

Rat & Human Aortic
SMCs

Experimental Protocol: ADP-Glo™ Kinase Assay for
AMPK Activity

This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP
produced in the kinase reaction[20][21].

» Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:

[¢]

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz, 0.1mg/ml BSA).

o

Recombinant active AMPK enzyme.

(¢]

AMPK substrate peptide (e.g., SAMStide).

[¢]

AMP (as an allosteric activator, e.g., 100 uM).
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o The test compound (canagliflozin) or vehicle.

¢ |nitiate Reaction: Add ATP to the wells to start the kinase reaction. The final ATP
concentration should be near the Km for the enzyme.

 Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

e Terminate and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase
reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40
minutes.

o ADP to ATP Conversion: Add Kinase Detection Reagent to the wells. This reagent converts
the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to
measure the newly synthesized ATP.

e Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the
luminescence using a plate-reading luminometer. The light signal is directly proportional to
the amount of ADP generated and reflects the AMPK activity.

Other Notable Off-Target Effects

Beyond Complex | and AMPK, canagliflozin has been shown to interact with other cellular
targets.

o Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition: In human renal proximal tubule
epithelial cells (RPTEC/TERTL1), canagliflozin was found to inhibit GDH at clinically relevant
concentrations. This dual inhibition of GDH and complex | disrupts glutamine anaplerosis,
which is critical for proliferating cells, potentially contributing to both therapeutic and adverse
renal effects[7].

« Inhibition of Glucose Uptake (SGLT2-Independent): Canagliflozin can inhibit cellular
glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this
effect was observed, studies suggest it does not directly account for AMPK activation[9].

 Induction of Heme Oxygenase-1 (HO-1): In vascular smooth muscle cells (SMCs),
canagliflozin—but not other gliflozins—inhibited cell proliferation and migration. This effect

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29445145/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential
mechanism for its cardiovascular benefits[19].

e Impairment of T Cell Function: Canagliflozin has been shown to impair the activation,
proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell
receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for
canagliflozin in T cell-mediated autoimmune disorders[22][23].

Target Engagement Verification: Cellular Thermal
Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its
target protein within intact cells[24][25][26]. The principle is that ligand binding increases the
thermal stability of the target protein. While specific CETSA data for canagliflozin's off-target
effects are emerging, the workflow is crucial for confirming these interactions.

Workflow: Cellular Thermal Shift Assay (CETSA)
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Caption: CETSA workflow to confirm drug-target binding in cells.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b606465?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The evidence from numerous studies in cellular models demonstrates that canagliflozin
possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory
function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial
complex | and glutamate dehydrogenase, leading to the activation of the critical energy sensor
AMPK. These actions result in profound metabolic reprogramming, affecting processes such as
lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a
plausible molecular basis for the unexpected clinical benefits observed with canagliflozin,
particularly in the cardiovascular and renal systems. For researchers and drug development
professionals, understanding these multifaceted actions is crucial for elucidating the full
therapeutic potential of canagliflozin and for designing next-generation metabolic modulators
with improved target specificity and efficacy.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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